2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4(2-6)5-7-3-9-8-5;/h3-4H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEHYMONJDQWDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NOC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137851-43-3 | |
| Record name | 2-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Amidoximes via O-Acylation
The most widely documented method involves the cyclization of amidoximes, a strategy rooted in the reactivity of the 1,2,4-oxadiazole ring system. The process typically follows a two-step sequence:
- O-Acylation : An amidoxime precursor undergoes O-acylation with acyl chlorides or activated carboxylic acids. For example, propionamide oxime reacts with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C to form the O-acylated intermediate.
- Cyclocondensation : The intermediate is subjected to thermal cyclization (reflux in toluene, 110°C, 8–12 hours) to yield the 1,2,4-oxadiazole core. Subsequent hydrolysis of protective groups and treatment with hydrochloric acid affords the hydrochloride salt.
Key Parameters
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.
- Temperature Control : Excessive heat (>120°C) promotes side reactions, including ring decomposition.
- Yield Optimization : Reported yields range from 65% to 78% for small-scale laboratory syntheses.
Hydrazine-Mediated Cyclization
An alternative route employs hydrazine derivatives to construct the oxadiazole ring. This method, adapted from 1,3,4-oxadiazole syntheses, involves:
- Hydrazide Formation : Reaction of ethyl 2-cyanopropionate with hydrazine monohydrate in ethanol (reflux, 4 hours) to yield the corresponding hydrazide.
- Cyclodehydration : Treatment with carbon disulfide in alkaline medium (NaOH, ethanol, 70°C, 6 hours) induces cyclization, forming the 1,2,4-oxadiazole ring.
Case Study
A 2023 study demonstrated this approach using N-(2-hydroxyphenyl)acetamide, achieving a 72% yield after crystallization from ethanol. Critical to success was the use of sodium ethoxide as a base, which minimized byproduct formation.
Modern Synthetic Innovations
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a tool for accelerating cyclization steps. A protocol developed by Sahin et al. (2002) achieved 60–80% yields by irradiating reaction mixtures at 60% power for 15 minutes. This method reduces reaction times from hours to minutes while maintaining selectivity.
Advantages
- Energy Efficiency : 40% reduction in thermal energy input compared to conventional heating.
- Scalability : Demonstrated effective for batch sizes up to 500 g in pilot studies.
Industrial-Scale Production
Process Intensification Strategies
Large-scale synthesis prioritizes cost-efficiency and purity. Key adaptations from laboratory methods include:
- Continuous Flow Reactors : Mitigate exothermic risks during O-acylation steps.
- Crystallization Optimization : Anti-solvent addition (tert-butyl methyl ether) improves hydrochloride salt purity to >99%.
Economic Considerations
- Raw Material Costs : Amidoxime precursors account for 62% of total production expenses.
- Waste Streams : Phosphorus-containing byproducts require specialized treatment to meet environmental regulations.
Reaction Optimization and Troubleshooting
Common Challenges and Solutions
| Issue | Cause | Remediation |
|---|---|---|
| Low Cyclization Yield | Incomplete O-acylation | Use excess acyl chloride (1.5 eq) |
| Hydrolysis Side Reactions | Prolonged HCl exposure | Neutralize immediately after salt formation |
| Color Impurities | Metal contamination | Implement chelating resin purification |
Spectroscopic Monitoring
FT-IR analysis of the intermediate O-acylated product should show disappearance of the amidoxime N–H stretch (3200 cm⁻¹) and emergence of the ester C=O peak (1740 cm⁻¹).
Comparative Analysis of Synthetic Methods
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Classical Cyclization | 78 | 98 | 14 |
| Microwave-Assisted | 80 | 97 | 0.25 |
| Hydrazine-Mediated | 72 | 95 | 10 |
Cost-Benefit Analysis While microwave synthesis offers time savings, its energy costs per kilogram exceed classical methods by 18%. The classical route remains preferred for batches >10 kg due to established infrastructure.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The 1,2,4-oxadiazole ring system is recognized for its bioactive properties, making it a valuable scaffold in drug discovery. Compounds containing this moiety have been studied for their potential as antimicrobial agents and anticancer drugs. The oxadiazole derivatives are often designed to mimic amide and ester bonds, enhancing their stability and bioavailability in biological systems .
Biological Activity
Research indicates that 2-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride exhibits significant biological activities. For instance, it has been implicated in the inhibition of sphingosine kinases, which play crucial roles in various cellular processes. A study demonstrated that derivatives of oxadiazoles could act as competitive inhibitors for these kinases, suggesting their utility in treating diseases related to sphingolipid metabolism .
Agrochemicals
Nematicidal Activity
The compound has shown promise in agrochemical applications, particularly against plant-parasitic nematodes. Studies have reported its effectiveness as a nematicide, indicating potential use in agricultural practices to protect crops from nematode infestations.
Materials Science
Development of New Materials
Oxadiazole derivatives are being explored for their applications in materials science due to their unique thermal and optical properties. They are used in the development of polymers with enhanced thermal stability and fluorescence characteristics. This makes them suitable for applications in electronics and photonics.
Synthetic Routes
The synthesis of this compound typically involves the cyclization of amidoximes with various reagents. A common method includes O-acylation followed by cyclocondensation to form the oxadiazole ring.
Reaction Types
This compound can undergo several types of chemical reactions:
- Oxidation: Formation of oxadiazole N-oxides.
- Reduction: Modification of functional groups using reducing agents like lithium aluminum hydride.
- Substitution: The amine group can participate in substitution reactions with electrophiles such as alkyl halides.
Case Study 1: Anticancer Properties
A study evaluated the anticancer activity of various oxadiazole derivatives, including this compound. Results indicated that specific modifications to the oxadiazole ring enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics. The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the ring for modulating biological activity .
Case Study 2: Sphingosine Kinase Inhibition
Research on sphingosine kinase inhibitors revealed that modifications to the 1,2,4-oxadiazole framework significantly affected inhibitory potency. The study identified key structural features that contribute to binding affinity and selectivity towards sphingosine kinases, paving the way for further drug development targeting these enzymes .
Mechanism of Action
The mechanism of action of 2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, in nematicidal applications, the compound inhibits the reproduction of nematodes and affects the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids . It also shows inhibition of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain .
Comparison with Similar Compounds
Key Observations :
- Alkyl substituents (e.g., methyl, isopropyl) increase hydrophobicity compared to the unsubstituted parent compound.
Aromatic and Heteroaromatic-Substituted Oxadiazole Amines
Key Observations :
- Aromatic/heteroaromatic substituents (e.g., thiophene, furan, benzene) enhance π-π stacking interactions, which may improve binding affinity to biological targets like enzymes or receptors .
Piperidine-Linked Oxadiazole Derivatives
Key Observations :
- Piperidine-linked derivatives introduce conformational rigidity, which can enhance selectivity in receptor binding .
- Cyclopropyl groups (e.g., C₉H₁₄ClN₃O) may improve metabolic stability by resisting oxidative degradation .
Triazole Analogs
Key Observations :
- Replacement of oxadiazole with triazole alters electronic properties (e.g., increased basicity) and hydrogen-bonding capacity .
- This analog is explicitly noted for applications in pharmaceuticals and agrochemicals, suggesting broader functional versatility compared to oxadiazole derivatives .
Critical Analysis of Structural and Functional Trends
- Substituent Effects : Alkyl groups enhance hydrophobicity, while aromatic/heteroaromatic substituents improve target engagement. Piperidine and benzyl moieties add steric bulk, influencing pharmacokinetics .
- Bioactivity Potential: Oxadiazole derivatives are frequently explored as kinase inhibitors or GPCR modulators (e.g., PSN375963 and PSN632408 in target ion channels) .
- Safety Considerations : While specific toxicity data for 2-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride is unavailable, related compounds (e.g., triazole analogs) require precautions against skin/eye irritation .
Biological Activity
2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride is a compound featuring the oxadiazole moiety, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a 1,2,4-oxadiazole ring which is known for its stability and bioactivity.
Biological Activity Overview
The 1,2,4-oxadiazole derivatives have been extensively studied for their pharmacological potential. They exhibit a broad spectrum of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral
- Neuroprotective
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety demonstrate significant anticancer properties. For instance, a study evaluated various oxadiazole derivatives against multiple cancer cell lines. The results showed that certain derivatives had IC50 values in the micromolar range against human colon adenocarcinoma (HT-29), lung adenocarcinoma (A549), and other types of cancer cells .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HT-29 | 10.5 |
| B | A549 | 12.3 |
| C | HeLa | 8.7 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been documented. In vitro studies revealed that this compound exhibits significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Table 2: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.8 |
Neuroprotective Effects
Recent studies highlight the neuroprotective potential of oxadiazole derivatives. Specifically, they have been shown to inhibit acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases such as Alzheimer’s disease. The binding affinity of these compounds to AChE suggests their potential as dual inhibitors targeting multiple pathways involved in neurodegeneration .
Case Studies
- Study on Anticancer Properties : In a preclinical model, a derivative of 2-(1,2,4-Oxadiazol-3-yl)propan-1-amine was tested against various cancer cell lines. The study found that treatment led to significant apoptosis in tumor cells compared to untreated controls .
- Antimicrobial Efficacy Study : A comprehensive evaluation of the antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus species, suggesting its potential use in treating biofilm-associated infections .
Q & A
Q. Table 1: Comparison of Synthesis Conditions
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the oxadiazole ring (C=O at ~160 ppm) and amine hydrochloride protonation (δ ~8.5 ppm for NH₃⁺) .
- IR Spectroscopy: Peaks at 1650–1680 cm⁻¹ (C=N stretch) and 2500–2700 cm⁻¹ (N-H⁺ stretch) validate the structure .
- HPLC-MS: Purity assessment (>98%) and molecular ion detection ([M+H]⁺ = 190.2 m/z) .
Advanced: How can researchers investigate the biological activity of this compound, and what mechanistic insights are plausible?
Answer:
Methodology:
- Anticancer Activity: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare results to structurally related oxadiazoles to identify substituent effects .
- Anti-inflammatory Screening: Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression via ELISA .
- Mechanistic Studies: Perform molecular docking against COX-2 or NF-κB pathways to predict binding affinity (e.g., AutoDock Vina) .
Q. Table 2: Biological Activity Data
| Activity | Model System | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 breast cancer cells | 12.3 ± 1.2 | |
| Anti-inflammatory | RAW 264.7 macrophages | 8.7 ± 0.9 | |
| Antimicrobial | E. coli (Gram-negative) | 25.4 ± 2.1 |
Advanced: How should researchers address contradictory data on substituent effects in oxadiazole derivatives?
Answer:
Contradictions often arise from variable substituent positions (e.g., 3- vs. 5-substituted oxadiazoles) or salt forms.
Resolution Strategies:
Comparative Synthesis: Prepare analogs with fixed substituents (e.g., 3-phenyl vs. 5-phenyl) and test under identical biological conditions .
Structural Elucidation: Use X-ray crystallography to confirm regiochemistry and protonation states .
Solubility Studies: Compare free base and hydrochloride salt bioactivity to isolate solubility-driven effects .
Advanced: What computational approaches are suitable for predicting the compound’s interactions with biological targets?
Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock to model binding to serotonin receptors (e.g., 5-HT₇) or kinases .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in physiological conditions .
- QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Advanced: How can researchers optimize the compound’s solubility and stability for in vivo studies?
Answer:
Methodology:
- Salt Screening: Test alternative counterions (e.g., sulfate, citrate) to enhance aqueous solubility beyond the hydrochloride form .
- Lyophilization: Assess stability of lyophilized powder under accelerated conditions (40°C/75% RH for 6 months) via HPLC .
- Prodrug Design: Introduce ester or amide prodrug moieties to improve bioavailability, followed by enzymatic hydrolysis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
